Pevonedistat - 905579-51-3

Pevonedistat

Catalog Number: EVT-287508
CAS Number: 905579-51-3
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pevonedistat (MLN4924) is a small molecule inhibitor of the Neural precursor cell-expressed developmentally downregulated 8 (NEDD8)-activating enzyme (NAE), an enzyme critical for the activation of NEDD8. [] NEDD8 is a ubiquitin-like protein that modifies cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases, through a process known as neddylation. [, , , , , ] CRLs are responsible for the ubiquitination and subsequent degradation of various proteins involved in critical cellular processes, including cell cycle regulation, DNA replication, signal transduction, and stress responses. [, , , , ] Pevonedistat selectively targets the NEDD8 conjugation pathway, ultimately leading to the accumulation of CRL substrates and interference with various cellular functions. [, , , , ] The compound has demonstrated potent antitumor activity in pre-clinical models of various cancers, including hematologic malignancies and solid tumors. [, , , , , , ]

Mechanism of Action

Pevonedistat functions as a mechanism-based inhibitor of NAE. [, , ] It forms a covalent adduct with NEDD8, creating a NEDD8-Pevonedistat complex. [, , ] This complex acts as a tight-binding inhibitor of NAE, effectively preventing the enzyme from activating NEDD8. [, , ] Consequently, the neddylation of CRLs is inhibited, leading to the accumulation of CRL substrates. [, , , , , ] The accumulation of these substrates disrupts various cellular processes depending on the specific substrates affected in different cell types and contexts.

a) Induction of DNA Re-replication and Cell Death: Pevonedistat treatment can lead to the accumulation of Cdt1, a critical DNA replication licensing factor. [, , , , , , ] This accumulation results in DNA re-replication, leading to DNA damage, cell cycle arrest, and ultimately, cell death. [, , , , , , ]

b) Inhibition of NF-κB Signaling: Pevonedistat inhibits the degradation of IκBα, a key inhibitor of the NF-κB pathway. [, , , , , , , , ] This inhibition prevents the activation and nuclear translocation of NF-κB transcription factors, which play a critical role in cell survival, proliferation, and the inflammatory response. [, , , , , , , , ]

Applications
  • Hematologic Malignancies:

    • Acute Myeloid Leukemia (AML): Pevonedistat has shown promising activity as a single agent and in combination with other therapies (e.g., azacitidine, venetoclax) in preclinical models and clinical trials for AML. [, , , , , , , , , ] Inhibition of NF-κB, induction of apoptosis via ER stress, and disruption of nucleotide metabolism have been implicated in its anti-leukemic effects. [, , , ]
    • Chronic Lymphocytic Leukemia (CLL): Studies suggest that pevonedistat abrogates microenvironment-mediated NFκB activation and sensitizes CLL cells to alkylating agents. [, , , ] It also shows potential immunomodulatory effects, influencing T cell differentiation and function in CLL. []
    • Diffuse Large B-Cell Lymphoma (DLBCL): Pevonedistat has demonstrated potent antitumor activity in preclinical DLBCL models, particularly in subtypes dependent on NF-κB signaling for survival. [, , ] It sensitizes DLBCL cells to death receptor ligand-mediated apoptosis and shows synergistic effects with rituximab. [, ]
    • Multiple Myeloma (MM): Preclinical studies suggest that pevonedistat exhibits activity against MM cells, potentially through mechanisms distinct from proteasome inhibitors. [, ]
    • Mantle Cell Lymphoma (MCL): Pevonedistat has shown activity in MCL preclinical models, potentially through effects on NF-κB and Bcl-XL. [] Its combination with rituximab demonstrated enhanced antitumor activity. []
    • T-Cell Acute Lymphoblastic Leukemia (T-ALL): Pevonedistat induces G2 arrest and apoptosis in T-ALL cells, potentially involving nucleolar stress signaling and downregulation of 14-3-3ξ\δ protein levels. []
  • Solid Tumors:

    • Non-Small Cell Lung Cancer (NSCLC): Pevonedistat has demonstrated synergistic effects with cisplatin and carboplatin in preclinical NSCLC models, potentially through interference with DNA repair mechanisms. []
    • Triple Negative Breast Cancer (TNBC): Studies suggest that pevonedistat sensitizes TNBC cells to cisplatin by reducing the nucleotide excision repair protein XPC level. []
    • Head and Neck Squamous Cell Carcinoma (HNSCC): Pevonedistat enhances TRAIL-induced apoptosis in HNSCC cells by facilitating c-FLIP degradation. [, ]
    • Urothelial Carcinoma (UC): Pevonedistat exhibits antitumor activity in UC models, potentially through anti-angiogenic mechanisms and synergistic effects with celecoxib. [, ]
    • Malignant Melanoma: Pevonedistat shows antitumor activity in melanoma models, both alone and in combination with interferon-α. []
    • Renal Medullary Carcinoma (RMC): Pevonedistat synergizes with carboplatin and paclitaxel in preclinical models of RMC, potentially by disrupting DNA damage repair mechanisms. []
Future Directions
  • Mechanism of Resistance: Further research is necessary to elucidate the mechanisms underlying resistance to Pevonedistat, beyond NAEβ mutations. [, ] Identifying biomarkers predicting resistance and developing strategies to overcome it are crucial for improving its clinical efficacy.
  • Combinatorial Therapies: Exploring the therapeutic potential of Pevonedistat in combination with other agents, including chemotherapy, targeted therapies, and immunotherapies, holds promise for enhancing its antitumor activity and overcoming resistance. [, , , , , , , , , , , , , , , ]
  • Immunomodulatory Effects: Further investigation of the immunomodulatory effects of Pevonedistat, particularly its influence on T-cell populations and function, is warranted. [, ] This knowledge may inform the development of combination strategies with immunotherapies.
  • Patient Selection: Developing biomarkers for patient stratification may help identify individuals most likely to benefit from Pevonedistat therapy and optimize its clinical application. [, ]

Properties

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate
((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate
4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate
MLN-4924
MLN4924
pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.